

# Physical and chemical properties of 3-Methylfuran-2,4-dione

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Compound of Interest

Compound Name: 3-Methyl-furan-2,4-dione

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# An In-depth Technical Guide to 3-Methyl-furan-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **3-Methyl-furan-2,4-dione**. It includes key physicochemical data, spectroscopic information, synthetic methodologies, and an exploration of the potential applications of the broader furan-dione scaffold in medicinal chemistry.

#### **Core Physicochemical Properties**

**3-Methyl-furan-2,4-dione**, identified by its CAS Number 1192-51-4, is a heterocyclic organic compound.[1] Its fundamental properties are summarized below.



Property	Value	Source
CAS Number	1192-51-4	[1][2]
Molecular Formula	C5H6O3	[3]
Molecular Weight	114.1 g/mol	[1]
Alternate Name	3-Methylfuran-2,4(3H,5H)- dione	[2]
InChl Key	AWGPWASAORSKKR- UHFFFAOYSA-N	[1]

#### **Chemical Structure and Tautomerism**

**3-Methyl-furan-2,4-dione** exists as a mixture of tautomers. This includes the dione form and two enol forms: 3-methyl-4-hydroxy-furan-2(5H)-one and 3-methyl-2-hydroxy-furan-4(5H)-one. [1] This tautomerism is a critical consideration in its reactivity and potential for chemical modification.

#### **Spectroscopic Data**

Spectroscopic analysis is essential for the identification and characterization of **3-Methyl-furan-2,4-dione**.



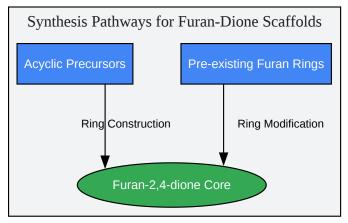
Spectroscopy Type	Expected Features
Infrared (IR)	The IR spectrum is dominated by absorptions from the carbonyl (C=O) groups of the cyclic dione and the ether linkage within the furan ring system.[1]
<sup>1</sup> H NMR	A characteristic singlet is expected for the methyl (CH <sub>3</sub> ) group protons. The proton on the furan ring will also produce a signal, with a chemical shift influenced by the adjacent carbonyl groups.[1]
<sup>13</sup> C NMR	Signals are expected for each of the five carbon atoms: the methyl carbon, two carbonyl carbons, and two sp²-hybridized carbons of the furan ring. The chemical shifts of the carbonyl carbons are particularly indicative of the dione structure.[1]

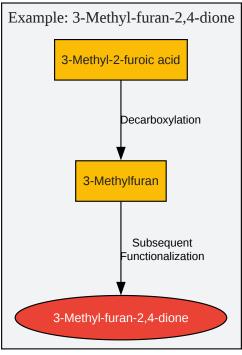
# **Experimental Methodologies Synthesis Strategies**

The synthesis of **3-methyl-furan-2,4-dione** and related furan-dione systems presents a significant challenge. General approaches can be divided into two main categories: the construction of the heterocyclic ring from acyclic precursors and the modification of a pre-existing furan ring.[1]

While direct methylation of the furan-2,4-dione core at the C3 position is difficult, the synthesis of 3-methylfuran is well-established, for example, through the decarboxylation of 3-methyl-2-furoic acid.[1][4] Subsequent functionalization could potentially yield the desired dione.







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Caption: General synthetic strategies for furan-dione scaffolds.

#### **Chromatographic Analysis**

Chromatographic techniques are fundamental for the separation, detection, and quantification of **3-Methyl-furan-2,4-dione**.[1]

 Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for analyzing volatile and semi-volatile furan derivatives. It is widely used for the identification and quantification of related compounds like 3-methylfuran in various food and environmental samples.[1]

### **Biological and Medicinal Context**

The furan-dione scaffold is a versatile building block in organic synthesis and is present in numerous biologically active molecules.[1] The furan nucleus is a common feature in a wide







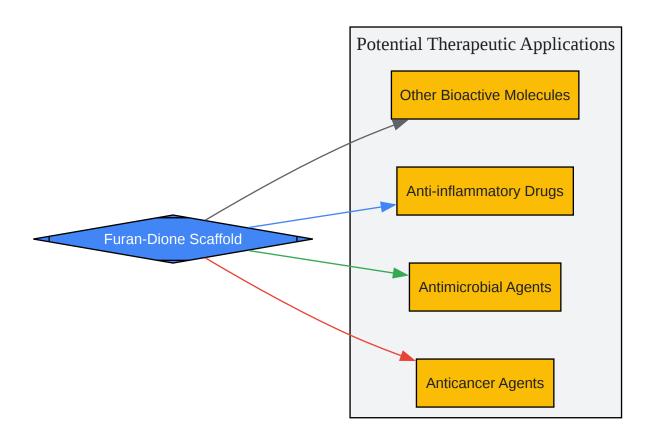
array of therapeutic agents, exhibiting a broad spectrum of pharmacological activities.[1][5]

Potential Biological Activities of Furan Derivatives:

- Antimicrobial[1][5][6]
- Anti-inflammatory[1][5][6]
- Anticancer[1][7]
- Antiviral[5][6]
- Analgesic[5][6]

The incorporation of a dione moiety into the furan ring enhances its chemical reactivity, providing sites for various chemical modifications and the construction of more complex molecular architectures.[1] This makes the furan-dione scaffold a privileged structure in the design and development of new therapeutic agents.[1] For instance, fused systems like naphtho[2,3-b]furan-4,9-diones have been explored for their potential as anticancer and antimicrobial agents.[1]





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Caption: Potential applications of the furan-dione scaffold in drug development.

## Safety and Handling

**3-Methyl-furan-2,4-dione** is intended for research use only and is not for human or veterinary use.[1] Standard laboratory safety protocols should be followed when handling this compound.

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